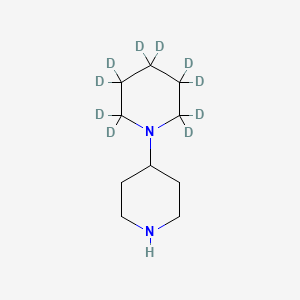

1,4'-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10

Description

Significance of Deuterium (B1214612) Labeling in Contemporary Chemical Science

The applications of deuterium labeling are extensive and continue to expand. In medicinal chemistry, deuteration can alter a drug's metabolic profile, potentially improving its pharmacokinetic properties and reducing the formation of toxic metabolites. nih.govuniupo.it This strategy has led to the development of FDA-approved deuterated drugs. nih.gov Furthermore, deuterium-labeled compounds serve as invaluable internal standards for quantitative analysis by mass spectrometry, enhancing the accuracy of measurements in complex biological matrices. acs.org They are also crucial in nuclear magnetic resonance (NMR) spectroscopy for determining the three-dimensional structure of proteins and other macromolecules. clearsynth.com

Overview of 1,4'-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10 as a Stable Isotope-Labeled Compound

This compound is the deuterium-labeled version of 1,4'-Bipiperidine. medchemexpress.cn In this specific isotopologue, ten hydrogen atoms on one of the piperidine (B6355638) rings have been replaced with deuterium atoms. The parent compound, 1,4'-Bipiperidine, is a heterocyclic amine consisting of two piperidine rings connected by a nitrogen atom. nih.gov The piperidine moiety is a common structural motif in many pharmaceuticals and biologically active compounds. researchgate.net

The deuteration of the 1,4'-Bipiperidine scaffold at specific positions makes it a valuable tool for various research applications. The increased mass due to the ten deuterium atoms allows for its clear differentiation from the unlabeled form in mass spectrometry-based assays. This is particularly useful in metabolic studies where researchers can track the fate of the deuterated molecule.

Below is a table summarizing the key properties of 1,4'-Bipiperidine and its deuterated analog.

| Property | 1,4'-Bipiperidine | This compound |

| Molecular Formula | C₁₀H₂₀N₂ | C₁₀H₁₀D₁₀N₂ |

| Molecular Weight | 168.28 g/mol nih.gov | Approx. 178.34 g/mol |

| CAS Number | 4897-50-1 fishersci.ca | Not available |

| Key Feature | Parent compound | Ten deuterium atoms on one piperidine ring |

Research Trajectories for Deuterated Analogs

The development and application of deuterated analogs like 1,4'-Bipiperidine-d10 are driven by several key research trajectories. A primary area of focus is in drug metabolism and pharmacokinetic (DMPK) studies. By introducing a deuterated version of a drug candidate containing a bipiperidine moiety, researchers can precisely quantify the parent compound and its metabolites in biological samples. nih.gov This approach helps in understanding metabolic pathways and identifying potential sites of metabolic instability. clearsynth.com

Another significant research direction lies in the synthesis of complex molecules. Deuterated building blocks, including deuterated piperidines, are increasingly sought after for the preparation of novel therapeutic agents with improved metabolic stability. researchgate.net The synthesis of such stereo-enriched piperidines can be achieved through chemo-enzymatic methods, where deuterium labeling can also be used to probe the reaction mechanisms. acs.orgnih.gov

Furthermore, deuterated analogs are instrumental in environmental and toxicological studies. They can be used as tracers to monitor the environmental fate and biotransformation of nitrogen-containing heterocyclic compounds.

The table below outlines potential research applications for 1,4'-Bipiperidine-d10 based on the established uses of deuterated compounds.

| Research Area | Application of 1,4'-Bipiperidine-d10 |

| Pharmaceutical Development | Internal standard for bioanalytical assays of drugs containing the 1,4'-bipiperidine scaffold. |

| Metabolism Studies | Tracer to elucidate the metabolic fate of 1,4'-bipiperidine-containing compounds. |

| Mechanistic Chemistry | Probe for studying the kinetic isotope effect in reactions involving the piperidine ring. |

| Synthetic Chemistry | Labeled building block for the synthesis of more complex deuterated molecules. |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,2,3,3,4,4,5,5,6,6-decadeuterio-1-piperidin-4-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-2-8-12(9-3-1)10-4-6-11-7-5-10/h10-11H,1-9H2/i1D2,2D2,3D2,8D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVBKXJMLILLLB-YRRFPNITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2CCNCC2)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661810 | |

| Record name | (2,2,3,3,4,4,5,5,6,6-~2~H_10_)-1,4'-Bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

718613-20-8 | |

| Record name | (2,2,3,3,4,4,5,5,6,6-~2~H_10_)-1,4'-Bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations Employing 1,4 Bipiperidine 2,2,3,3,4,4,5,5,6,6 D10

Kinetic Isotope Effect (KIE) Studies with Deuterated 1,4'-Bipiperidine

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. nih.gov The most pronounced primary KIEs are observed with the substitution of hydrogen (H) for deuterium (B1214612) (D) due to the significant mass difference, which affects the zero-point energy of the C-H versus the C-D bond. nih.gov This makes deuterated compounds like 1,4'-bipiperidine-d10 essential for probing reaction mechanisms.

Elucidation of Rate-Determining Steps in Organic Transformations

The magnitude of the KIE can help identify the rate-determining step (RDS) of a reaction. A significant primary KIE (typically kH/kD > 2) suggests that the C-H bond being broken is involved in the RDS. acs.org Conversely, a KIE close to 1 indicates that C-H bond cleavage is not part of the rate-limiting step. acs.org

In transformations involving the 1,4'-bipiperidine scaffold, such as oxidation or functionalization reactions at the piperidine (B6355638) ring, employing 1,4'-bipiperidine-d10 can unequivocally determine the involvement of C-H bond activation in the slowest step of the reaction. For instance, in a hypothetical oxidation reaction, comparing the rate of reaction of the non-deuterated 1,4'-bipiperidine with that of its d10 isotopologue would yield the KIE.

Table 1: Hypothetical Kinetic Isotope Effect Data for the Oxidation of 1,4'-Bipiperidine

| Reactant | Rate Constant (k) | KIE (kH/kD) | Implication for Rate-Determining Step |

| 1,4'-Bipiperidine | kH | \multirow{2}{*}{5.8} | C-H bond cleavage is likely the rate-determining step. |

| 1,4'-Bipiperidine-d10 | kD |

This table presents hypothetical data for illustrative purposes.

Application in Copper-Catalyzed C-H Amination Mechanistic Studies

Copper-catalyzed C-H amination is a powerful method for the formation of C-N bonds. researchgate.net Mechanistic studies of these reactions on saturated heterocycles like piperidine are crucial for optimizing reaction conditions and expanding their scope. acs.org The use of 1,4'-bipiperidine-d10 can provide critical evidence for the proposed mechanisms.

For example, in a copper-catalyzed intramolecular C-H amination to form a new heterocyclic ring fused to the bipiperidine core, a key mechanistic question is whether the C-H bond activation is the turnover-limiting step. A study on the copper-catalyzed intramolecular C-H amination for the synthesis of pyrrolidines and piperidines revealed a KIE value of 1.7, consistent with C-H bond cleavage being the turnover-limiting step. acs.org Similarly, by running parallel reactions with 1,4'-bipiperidine and 1,4'-bipiperidine-d10, a significant KIE would support a mechanism where the copper catalyst facilitates the cleavage of a C-D bond in the rate-determining step.

Deuterium Labeling for Tracing Reaction Pathways

Deuterium labeling is an indispensable technique for tracing the fate of atoms throughout a chemical reaction, thereby providing a "roadmap" of the reaction pathway.

Hydrogen-Deuterium Exchange Dynamics in Related Bipyridine Systems

Hydrogen-deuterium (H/D) exchange studies can reveal information about the lability of protons in a molecule and the presence of reversible reaction steps. nih.gov In systems related to 1,4'-bipiperidine, such as bipyridine ligands complexed to metals, H/D exchange can occur under certain conditions, providing insights into the reactivity of the ligand. While direct studies on 1,4'-bipiperidine-d10 are not prevalent, research on other nitrogen-containing heterocycles demonstrates the principle. For instance, studies on pyridinium (B92312) salts have shown that deuterium labeling can reveal reversible reduction steps. nih.gov

In the context of a reaction involving 1,4'-bipiperidine-d10, monitoring the deuterium distribution in the starting material, intermediates, and products over time can indicate if any C-D bonds are reversibly broken and reformed during the reaction.

Radical Intermediates and Deuterium Scrambling Analysis

Reactions involving radical intermediates can sometimes lead to deuterium scrambling, where the deuterium atoms migrate to positions other than their original location. nih.gov The observation of such scrambling can be a strong indicator of the presence of radical species. For example, if a reaction involving 1,4'-bipiperidine-d10 were to proceed through a radical mechanism, it is possible that a hydrogen atom could be abstracted from another part of the molecule or the solvent, leading to a rearranged deuterated product. Analysis of the product mixture by mass spectrometry or NMR spectroscopy would reveal this scrambling and support a radical-based mechanism. Studies on the reactivity of 1,4-dihydropyridines have utilized deuterium kinetic isotope effects to prove the involvement of the N-H hydrogen in radical scavenging mechanisms. nih.gov

Understanding Selectivity in Deuterium Incorporation

The precise placement of deuterium atoms is crucial for the design of deuterated drugs and for mechanistic studies. researchgate.net While 1,4'-bipiperidine-d10 is synthesized with a specific deuteration pattern, understanding the factors that govern the selectivity of deuterium incorporation in related systems can inform the design of other labeled compounds for mechanistic investigations. The development of selective deuteration methods for heteroarenes is an active area of research. researchgate.net

In the context of reactions utilizing 1,4'-bipiperidine-d10, it is also important to consider the potential for loss of deuterium to the solvent or other reagents, which could affect the interpretation of mechanistic data. researchgate.net Careful analysis of the deuterium content throughout the reaction is therefore essential.

Regioselective Deuteration Mechanisms

The selective incorporation of deuterium at specific positions within a molecule is a key strategy for understanding reaction mechanisms. By using a starting material with a defined pattern of deuteration, such as 1,4'-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10, chemists can infer which C-H bonds are activated and broken during a reaction. For instance, in a hypothetical metal-catalyzed C-H activation/functionalization reaction, the location of deuterium in the product can reveal the site of initial metalation.

Consider a hypothetical palladium-catalyzed arylation of 1,4'-bipiperidine with an aryl halide. Two plausible mechanisms might be proposed: one involving direct C-H activation at the 2-position of the piperidine ring, and another proceeding through a different pathway. By employing this compound, the outcome of the reaction would be highly informative. If the resulting arylated product retains all ten deuterium atoms, it would suggest that the C-H bonds on the deuterated piperidine ring are not involved in the rate-determining step or the primary bond-forming process. Conversely, if deuterium is lost from the 2-position and replaced by the aryl group, it provides strong evidence for a direct C-H activation mechanism at that site.

Further mechanistic insights can be gained by analyzing the kinetic isotope effect (KIE), which is the ratio of the reaction rate of the non-deuterated compound to the deuterated compound (kH/kD). A significant primary KIE (typically >2) indicates that the C-D bond is broken in the rate-determining step of the reaction.

Table 1: Hypothetical Kinetic Isotope Effect Study for the Arylation of 1,4'-Bipiperidine

| Reactant | Rate Constant (k, M⁻¹s⁻¹) | Kinetic Isotope Effect (kH/kD) | Mechanistic Implication |

| 1,4'-Bipiperidine | 2.5 x 10⁻³ | \multirow{2}{*}{4.2} | C-H(D) bond cleavage is likely part of the rate-determining step. |

| 1,4'-Bipiperidine-d10 | 6.0 x 10⁻⁴ |

In this hypothetical example, the significant KIE of 4.2 would strongly support a mechanism where the cleavage of the C-H bond at the 2-position is the slowest step of the reaction.

Stereoselective Deuteration Pathways

The stereochemical outcome of a reaction is another critical aspect that can be probed using deuterated compounds. The defined stereochemistry of deuterium incorporation can reveal the geometry of transition states and the facial selectivity of reagents. For instance, in a hypothetical enzyme-catalyzed oxidation of the piperidine ring, the use of this compound could differentiate between different modes of substrate binding in the enzyme's active site.

Imagine an enzymatic hydroxylation reaction that introduces a hydroxyl group at the 2-position of the piperidine ring. If the reaction proceeds with high stereoselectivity, one specific stereoisomer will be formed. By using the d10-bipiperidine, the stereochemical relationship between the newly formed C-OH bond and the remaining C-D bonds can be determined using techniques like NMR spectroscopy.

For example, if the hydroxylation occurs with inversion of configuration, the resulting product would have a specific trans-relationship between the hydroxyl group and the deuterium atom at the adjacent position. Conversely, retention of configuration would result in a cis-relationship.

Table 2: Hypothetical Stereochemical Outcomes of Enzymatic Hydroxylation

| Product Isomer | Observed Stereochemistry | Diastereomeric Excess | Mechanistic Conclusion |

| (2R, 3S)-2-hydroxy-1,4'-bipiperidine-d9 | trans-(OH, D) | >95% | The reaction proceeds via a highly stereoselective pathway, likely involving a specific enzyme-substrate binding orientation that exposes one face of the piperidine ring to the oxidative species. |

| (2S, 3R)-2-hydroxy-1,4'-bipiperidine-d9 | cis-(OH, D) | <5% | This minor isomer could result from a less-favored binding mode or a minor conformational state of the substrate. |

Such detailed stereochemical analysis, made possible by the isotopic labeling, provides a deep understanding of the enzyme's mechanism and its control over the reaction's stereoselectivity. These principles, illustrated here hypothetically, showcase the power of "this compound" as a tool in mechanistic chemistry.

Analytical and Spectroscopic Characterization of 1,4 Bipiperidine 2,2,3,3,4,4,5,5,6,6 D10

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the analysis of isotopically labeled compounds, providing information on molecular weight, isotopic enrichment, and purity.

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantitative analysis. It relies on the use of a known quantity of an isotopically labeled version of the analyte as an internal standard. fda.gov 1,4'-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10 serves as an ideal internal standard for the quantification of its unlabeled counterpart, 1,4'-Bipiperidine, in complex matrices.

The principle of IDMS involves adding a precise amount of the deuterated standard to the sample containing the unlabeled analyte. The two compounds are chemically identical and thus exhibit the same behavior during sample preparation, chromatography, and ionization. fda.gov By measuring the ratio of the mass spectrometric signals of the labeled and unlabeled compounds, the concentration of the unlabeled analyte can be determined with high precision and accuracy, as this ratio is unaffected by variations in sample recovery or matrix effects. rsc.org

Table 1: Key Parameters in Isotope Dilution Mass Spectrometry

| Parameter | Description | Relevance to 1,4'-Bipiperidine-d10 |

| Analyte | The compound to be quantified. | 1,4'-Bipiperidine |

| Isotopically Labeled Internal Standard | A form of the analyte with a different isotopic composition. | This compound |

| Mass-to-Charge Ratio (m/z) | The ratio of the mass of an ion to its charge. | Distinct m/z values for the analyte and the internal standard allow for their simultaneous detection and quantification. |

| Isotope Ratio | The measured ratio of the signal intensity of the internal standard to the analyte. | This ratio is directly proportional to the concentration of the analyte. |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the elemental composition of a molecule and assessing the isotopic purity of a labeled compound. For this compound, HRMS is used to verify the incorporation of ten deuterium (B1214612) atoms.

The high mass accuracy of HRMS allows for the differentiation between the desired deuterated compound and any potential isobaric interferences. Furthermore, the isotopic pattern observed in the high-resolution mass spectrum can be used to determine the isotopologue distribution, revealing the relative abundance of molecules with varying numbers of deuterium atoms (e.g., d9, d10, etc.). This information is critical for establishing the isotopic enrichment of the material. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a related technique that probes protein conformation and dynamics by measuring the rate of deuterium uptake. chromatographyonline.comresearchgate.net

Electrospray Mass Spectrometry (ESMS), also known as Electrospray Ionization Mass Spectrometry (ESI-MS), is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation. youtube.com This is particularly useful for determining the molecular weight of the intact this compound molecule. yale.edu

In ESMS, the sample is introduced as a solution, and a fine spray of charged droplets is generated. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. youtube.com For 1,4'-Bipiperidine-d10, this would typically result in the observation of the protonated molecule, [M+H]+. Tandem mass spectrometry (MS/MS) can be coupled with ESMS to induce fragmentation of the parent ion, providing valuable structural information and confirming the connectivity of the atoms within the molecule. nih.gov

The development of robust chromatographic methods is essential for the separation and analysis of this compound and its unlabeled form.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of 1,4'-Bipiperidine, a suitable GC column, such as one with a non-polar or mid-polar stationary phase, would be selected to achieve good separation. hpst.cz The mass spectrometer then detects the compound as it elutes from the column. Method development would involve optimizing the temperature program of the GC oven to ensure adequate separation from other components in the sample matrix.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC-MS. For the analysis of 1,4'-Bipiperidine and its deuterated analogue, a reversed-phase HPLC column, such as a C18 column, is often employed. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), with an acidic modifier such as formic acid to ensure good peak shape and ionization efficiency in the mass spectrometer. sielc.comsigmaaldrich.com

Table 2: Comparison of GC-MS and LC-MS for the Analysis of 1,4'-Bipiperidine-d10

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |

| Sample Requirements | Volatile and thermally stable. | Soluble in the mobile phase. |

| Typical Column | Capillary column with a stationary phase coating. | Packed column with a solid stationary phase (e.g., C18). |

| Ionization | Typically Electron Ionization (EI). | Typically Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuteration Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules. In the context of deuterated compounds, specific NMR techniques are used to confirm the location and extent of deuterium incorporation.

Deuterium Nuclear Magnetic Resonance (2H or D NMR) spectroscopy is a direct method for observing the deuterium nuclei in a molecule. magritek.com This technique is instrumental in verifying the site-specific labeling of this compound. The 2H NMR spectrum will exhibit signals corresponding to the deuterium atoms at the labeled positions, providing unambiguous evidence of their location. blogspot.com

The chemical shift range in 2H NMR is similar to that of proton (1H) NMR, allowing for the assignment of signals based on the chemical environment of the deuterium atoms. magritek.com The disappearance of proton signals at the corresponding positions in the 1H NMR spectrum further confirms the successful deuteration. For accurate 2H NMR measurements of a deuterated product, it is advisable to use a protonated solvent to avoid a large solvent signal overwhelming the analyte signals. blogspot.com

Table 3: NMR Spectroscopic Data for Piperidine (B6355638) Derivatives

| Nucleus | Typical Chemical Shift Range (ppm) for Piperidine Ring Protons/Deuterons | Information Provided for 1,4'-Bipiperidine-d10 |

| 1H | 1.4 - 3.2 | Absence of signals in the region corresponding to the 2,3,4,5,6 positions of the deuterated piperidine ring. |

| 2H | Similar to 1H NMR | Presence of signals confirming the location of deuterium atoms at the 2,2,3,3,4,4,5,5,6,6 positions. |

| 13C | 20 - 60 | Signals for the deuterated carbons will be observed, often as multiplets due to C-D coupling, and may show a slight isotopic shift compared to the unlabeled compound. |

Proton Nuclear Magnetic Resonance (¹H NMR) for Deuteration Confirmation and Residual Proton Detection

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for confirming the successful deuteration of 1,4'-bipiperidine. In the ¹H NMR spectrum of the non-deuterated 1,4'-bipiperidine, characteristic signals corresponding to the protons on both piperidine rings are observed. The deuteration at the 2, 2, 3, 3, 4, 4, 5, 5, 6, and 6 positions of one of the piperidine rings in this compound leads to a significant reduction in the number of signals in its ¹H NMR spectrum.

The most prominent change is the disappearance of the signals associated with the protons on the deuterated piperidine ring. The extent of deuteration can be quantified by comparing the integration of the remaining proton signals from the non-deuterated piperidine ring with any residual signals from the deuterated ring. Ideally, for a fully deuterated compound, the signals from the deuterated ring would be absent. However, in practice, small residual peaks may be present, indicating incomplete deuteration. The chemical shifts of the protons on the non-deuterated ring are expected to be largely unaffected, though minor shifts due to isotopic effects from the adjacent deuterated ring may be observed.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~2.8-3.0 | m | 4H | Protons at C2', C6' (non-deuterated ring) |

| ~1.7-1.9 | m | 4H | Protons at C3', C5' (non-deuterated ring) |

| ~2.5-2.7 | m | 1H | Proton at C4' (non-deuterated ring) |

Note: The chemical shifts are approximate and based on the spectrum of the non-deuterated analog. The absence of signals corresponding to the deuterated piperidine ring is the key indicator of successful deuteration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) in Deuterated Solvents and Labeled Compounds

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound, the signals for the carbon atoms directly bonded to deuterium will exhibit characteristic changes compared to the non-deuterated analog. Due to the coupling between carbon-13 and deuterium (a spin-1 nucleus), these carbon signals will appear as multiplets (typically triplets for -CD₂- groups) and will be significantly attenuated in intensity.

The chemical shifts of the deuterated carbons may also experience a slight upfield shift, known as an isotope shift. The signals for the carbons in the non-deuterated piperidine ring will remain as singlets in a proton-decoupled ¹³C NMR spectrum and their chemical shifts will be largely unchanged. This allows for a clear distinction between the deuterated and non-deuterated rings within the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (ppm) | Multiplicity (in ¹³C{¹H} NMR) | Assignment |

|---|---|---|

| ~50-52 | t (due to C-D coupling) | C2, C6 (deuterated ring) |

| ~28-30 | t (due to C-D coupling) | C3, C5 (deuterated ring) |

| ~30-32 | t (due to C-D coupling) | C4 (deuterated ring) |

| ~53-55 | s | C2', C6' (non-deuterated ring) |

| ~26-28 | s | C3', C5' (non-deuterated ring) |

Note: The chemical shifts are approximate and based on the spectrum of the non-deuterated analog. The multiplicity of the signals for the deuterated carbons is a key feature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation of Deuterated Analogs

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. For the deuterated bipiperidine, COSY would show correlations between the protons within the non-deuterated piperidine ring, helping to assign the signals for the C2'/C6', C3'/C5', and C4' protons. The absence of cross-peaks between the protons of the non-deuterated ring and any residual protons on the deuterated ring would further confirm the position of deuteration.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. researchgate.net In the HSQC spectrum of this compound, cross-peaks will be observed for each C-H bond in the non-deuterated ring. For the deuterated ring, the absence of strong cross-peaks will be evident due to the lack of protons. Any weak residual cross-peaks could indicate the position and extent of incomplete deuteration.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for confirming the connectivity between the two piperidine rings. For instance, correlations would be expected between the C4' proton of the non-deuterated ring and the C2 and C6 carbons of the deuterated ring, and between the protons on C2' and C6' of the non-deuterated ring and the C4 carbon of the deuterated ring, thus confirming the 1,4'-linkage.

Vibrational Spectroscopy for Isotopic Analysis

Infrared (IR) Spectroscopy for Detecting Isotopic Vibrational Modes

Infrared (IR) spectroscopy is a sensitive technique for detecting the presence of specific functional groups and for observing the effects of isotopic substitution. The substitution of hydrogen with deuterium results in a predictable shift of vibrational frequencies to lower wavenumbers due to the heavier mass of deuterium.

In the IR spectrum of this compound, the most significant changes compared to its non-deuterated counterpart will be observed in the C-H stretching and bending regions. The characteristic C-H stretching vibrations, typically found in the 2800-3000 cm⁻¹ region, will be replaced by C-D stretching vibrations at approximately 2100-2200 cm⁻¹. Similarly, the C-H bending and scissoring vibrations, which appear in the 1350-1480 cm⁻¹ region, will shift to lower frequencies. The presence of these new, lower-frequency bands provides clear evidence of deuteration. The N-H stretching vibration, if present, would typically appear as a broad band around 3300-3500 cm⁻¹. nih.gov

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~2940 | Strong | C-H stretch (non-deuterated ring) |

| ~2860 | Medium | C-H stretch (non-deuterated ring) |

| ~2100-2200 | Medium-Strong | C-D stretch (deuterated ring) |

| ~1450 | Medium | C-H bend (non-deuterated ring) |

| ~1000-1200 | Medium | C-D bend region |

Note: The wavenumbers are approximate. The appearance of strong C-D stretching bands is a definitive indicator of deuteration.

Applications of 1,4 Bipiperidine 2,2,3,3,4,4,5,5,6,6 D10 in Advanced Analytical Chemistry and Chemical Biology Research

Role as an Internal Standard in Quantitative Bioanalytical Methods

In quantitative bioanalysis, the use of a stable isotope-labeled internal standard is the gold standard for correcting for variability during sample preparation and analysis. The ideal internal standard co-elutes with the analyte of interest and has a similar ionization efficiency, but a different mass-to-charge ratio (m/z), allowing for its distinct detection by a mass spectrometer. 1,4'-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10 serves as an excellent internal standard for its non-deuterated counterpart or for structurally related compounds in various analytical applications.

Quantification of Pharmacologically Active Compounds (e.g., Irinotecan) in Complex Matrices

The quantification of pharmacologically active compounds in complex biological matrices such as plasma, urine, and tissue homogenates is crucial in pharmacokinetic and toxicokinetic studies. nih.gov Irinotecan (B1672180), a topoisomerase I inhibitor used in cancer chemotherapy, and its active metabolite, SN-38, are often monitored in patient samples to optimize dosing and minimize toxicity. nih.govnih.gov The structural similarity of 1,4'-bipiperidine to portions of irinotecan and its related compounds makes the deuterated form a suitable internal standard for their quantification. usp.org The use of a stable isotope-labeled internal standard like 1,4'-Bipiperidine-d10 can significantly improve the accuracy and precision of methods used to quantify such drugs. nih.gov

A typical workflow for such an analysis involves spiking the biological sample with a known concentration of the deuterated internal standard prior to sample extraction. The sample is then processed, often involving protein precipitation or liquid-liquid extraction, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and determine the concentration of the analyte in the unknown sample.

| Parameter | Typical Value/Condition |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Monitored Transition (Analyte) | Analyte-specific precursor ion → product ion |

| Monitored Transition (Internal Standard) | (Analyte+10) precursor ion → product ion |

| Acceptance Criteria for Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) ich.org |

| Acceptance Criteria for Precision | ≤15% Relative Standard Deviation (RSD) (≤20% at LLOQ) ich.org |

This table represents typical parameters for a validated bioanalytical method using a stable isotope-labeled internal standard.

Standardization in Targeted Metabolomics and Proteomics (Stable Isotope Labeled Impurities)

Targeted metabolomics and proteomics aim to quantify a specific set of metabolites or proteins in a biological sample. Stable isotope labeling is a key technique in these fields to achieve accurate quantification. nih.govliverpool.ac.ukspectra2000.it While this compound itself is not a metabolite or a peptide, its application can be extended to the monitoring of stable isotope-labeled impurities in these experiments. The purity of isotopically labeled standards is critical for accurate quantification, and having a well-characterized deuterated compound can aid in the quality control of these reagents.

In proteomics, strategies like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) involve the metabolic incorporation of "heavy" amino acids into proteins. spectra2000.it The accurate quantification relies on the complete incorporation of the label and the absence of interfering species. While not directly used in SILAC, deuterated compounds can serve as references in the development and validation of analytical methods to assess the purity and concentration of the labeled amino acids or other reagents used in the workflow.

Precision in Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Assays

The primary advantage of using a stable isotope-labeled internal standard is the significant improvement in the precision and accuracy of LC-MS and GC-MS assays. nih.govnih.gov During sample preparation, any loss of analyte due to incomplete extraction or degradation will be mirrored by a proportional loss of the internal standard. Similarly, during analysis, any variation in instrument response, such as ion suppression or enhancement in LC-MS, will affect both the analyte and the internal standard to a similar extent. By using the ratio of the analyte signal to the internal standard signal for quantification, these sources of error are effectively canceled out.

The use of this compound as an internal standard for its non-deuterated analog or for compounds containing the 1,4'-bipiperidine moiety ensures that the analyte and the internal standard have nearly identical chemical and physical properties, leading to co-elution in chromatography and similar behavior in the mass spectrometer's ion source. This is a fundamental requirement for a high-quality internal standard.

Utilization as a Deuterated Building Block in Medicinal Chemistry Research

The introduction of deuterium (B1214612) into a drug molecule, a process known as deuteration, can alter its metabolic profile. enamine.net Specifically, the replacement of hydrogen with deuterium at a site of metabolic transformation can slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect. This can lead to improved pharmacokinetic properties, such as a longer half-life and increased exposure. This compound serves as a deuterated building block for the synthesis of novel drug candidates with potentially enhanced properties. aablocks.comamericanelements.com

Synthesis of Selective Sphingosine (B13886) Kinase 1 Inhibitors

Sphingosine kinase 1 (SK1) is an enzyme that plays a critical role in cell proliferation and survival. nih.gov Its overexpression is implicated in various cancers, making it an attractive target for anticancer drug development. nih.gov The synthesis of selective SK1 inhibitors is an active area of research. nih.gov Isotope-labeled 1,4'-Bipiperidine is used in the synthesis of selective sphingosine kinase 1 inhibitors, which are being investigated as therapeutic agents for proliferative diseases. pharmaffiliates.com The incorporation of the deuterated bipiperidine moiety into an SK1 inhibitor could potentially slow its metabolism, leading to a more favorable pharmacokinetic profile.

| Research Area | Target | Rationale for Deuteration |

| Oncology | Sphingosine Kinase 1 (SK1) | To potentially slow metabolic degradation of the inhibitor, leading to improved efficacy. nih.govpharmaffiliates.com |

This table outlines the rationale for using a deuterated building block in the synthesis of SK1 inhibitors.

Development of Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists

| Therapeutic Area | Target | Rationale for Deuteration |

| Neurology (Migraine) | Calcitonin Gene-Related Peptide (CGRP) Receptor | To potentially enhance the pharmacokinetic properties of the antagonist, such as half-life and bioavailability. pharmaffiliates.comed.ac.uk |

This table illustrates the strategic use of deuterated building blocks in the development of CGRP receptor antagonists.

Incorporation into Deuterated Derivatives of Existing Pharmaceutical Scaffolds (e.g., Pipamperone-d10)

The use of deuterated compounds in medicinal chemistry has gained significant traction, with the FDA's approval of deuterated drugs highlighting the therapeutic potential of this strategy. nih.govuniupo.it The primary advantage of introducing deuterium into a drug molecule is the potential to alter its metabolic profile, often leading to improved pharmacokinetic properties. nih.govucsb.edu The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.

This compound is a key starting material for the synthesis of deuterated pharmaceutical agents that contain the bipiperidine scaffold. A notable example is the synthesis of Pipamperone-d10. Pipamperone is an antipsychotic drug belonging to the butyrophenone (B1668137) class, and its structure includes a 1,4'-bipiperidine moiety. nih.gov By using this compound in the synthesis, a deuterated version of the drug, Pipamperone-d10, can be produced.

The rationale for creating deuterated versions of existing drugs like Pipamperone is to enhance their metabolic stability. nih.gov For instance, if a particular part of the molecule, such as the piperidine (B6355638) ring, is susceptible to metabolic degradation, replacing hydrogen with deuterium at those positions can lead to a longer half-life, reduced formation of certain metabolites, and potentially a more favorable side-effect profile. While the precise benefits of deuterating Pipamperone would need to be elucidated through extensive clinical studies, the use of this compound provides the essential chemical tool to explore these potential advantages.

Table 1: Properties of Pipamperone-d10 Dihydrochloride

| Property | Value |

| Synonyms | 1'-[4-(4-Fluorophenyl)-4-oxobutyl)-[1,4'-bipiperidine-d10]-4'-carboxamide Dihydrochloride |

| Molecular Formula | C₂₁H₂₀D₁₀FN₃O₂·2HCl |

| CAS Number | 1246818-04-1 |

| Parent Compound | Pipamperone |

Applications in Metabolic Pathway Tracing and Flux Analysis

Isotopically labeled compounds are indispensable tools for elucidating metabolic pathways and quantifying the flow of metabolites through these pathways, a field known as metabolic flux analysis. While direct research specifically utilizing this compound in metabolic tracing is not widely published, its properties as a stable, deuterated molecule make it a strong candidate for such applications, particularly in understanding the fate of compounds containing the bipiperidine structural motif.

In metabolic research, organisms or cells are cultured in media containing isotopically labeled nutrients. The labeled atoms are then incorporated into various metabolites as they are processed through the cell's metabolic network. By using analytical techniques such as mass spectrometry, the distribution of the isotopic label in different metabolites can be tracked over time.

Theoretically, this compound could be used as a tracer to study the metabolic fate of drugs or other xenobiotics containing the bipiperidine core. For example, if a new drug candidate features this scaffold, administering the d10-labeled version to an in vitro or in vivo model system would allow researchers to:

Identify the metabolic products of the drug by searching for the characteristic mass shift imparted by the ten deuterium atoms.

Quantify the rate of formation of different metabolites.

Determine which metabolic pathways are involved in the breakdown of the compound.

This information is crucial for understanding the drug's pharmacology and potential for drug-drug interactions.

Recent advances in analytical techniques have made it possible to perform isotopic labeling studies at the single-cell level. This provides a much more detailed picture of metabolic heterogeneity within a cell population compared to traditional methods that analyze bulk cell populations.

In a hypothetical single-cell experiment, cells could be treated with a deuterated compound synthesized from this compound. By coupling this with high-resolution mass spectrometry imaging or flow cytometry-based mass spectrometry (mass cytometry), it would be possible to measure the uptake and metabolism of the compound in individual cells. This could reveal, for example, if certain cell subpopulations metabolize the compound more rapidly than others, which could have implications for drug efficacy and toxicity.

Table 2: Hypothetical Data from a Single-Cell Isotopic Labeling Experiment

| Cell Population | Mean Deuterium Incorporation (Arbitrary Units) | Standard Deviation |

| Control (Untreated) | 0.05 | 0.01 |

| Treated - Population A | 15.2 | 3.1 |

| Treated - Population B | 8.7 | 1.5 |

This hypothetical data illustrates how such an experiment could differentiate between cell populations based on their ability to process the deuterated tracer.

Future Research Directions and Emerging Methodologies for Deuterated 1,4 Bipiperidine

Development of Novel Stereoselective Deuteration Techniques

The synthesis of 1,4'-Bipiperidine-d10 with defined stereochemistry presents a significant challenge and a key area for future research. While methods for general deuteration exist, achieving stereoselectivity—the controlled spatial arrangement of atoms—is crucial for understanding the nuanced interactions of these molecules in biological systems.

Recent advancements in catalysis offer promising avenues. Chemo-enzymatic approaches, which combine traditional chemical synthesis with the high selectivity of enzymes, have been successful in creating stereo-enriched piperidines. acs.orgnih.gov For instance, the use of ene-imine reductases in cascade reactions can produce chiral piperidines with high precision. nih.gov Future work could adapt these enzymatic systems to incorporate deuterium (B1214612) by using deuterated starting materials or conducting the reactions in a deuterium-rich environment, such as heavy water (D₂O). nih.gov

Deuterium labeling experiments have been used to elucidate reaction mechanisms, such as in the reduction of enamines to form piperidines. acs.org Transition-metal-catalyzed methods, particularly those using iridium or rhodium, are also being explored for stereoselective hydrogen isotope exchange on cyclic amines. The development of catalysts that can selectively replace hydrogen with deuterium at specific positions on the bipiperidine rings will be a major step forward.

Table 1: Potential Stereoselective Deuteration Strategies for Piperidines

| Method | Description | Potential for 1,4'-Bipiperidine-d10 |

| Chemo-enzymatic Synthesis | Utilizes enzymes like ene-imine reductases for stereocontrol in piperidine (B6355638) ring formation. | High potential for creating specific stereoisomers by using deuterated precursors or solvents. acs.orgnih.gov |

| Transition-Metal Catalysis | Employs catalysts (e.g., Iridium-based) for directed hydrogen isotope exchange. | Could allow for late-stage deuteration with high regioselectivity on the pre-formed bipiperidine scaffold. |

| Organocatalysis | Uses small organic molecules to catalyze stereoselective transformations. | Offers an alternative to metal-based methods, potentially with different selectivity profiles. |

Integration with Advanced Analytical Platforms

The precise characterization of 1,4'-Bipiperidine-d10 is essential for its use in research. The integration of its synthesis and analysis with advanced analytical platforms is a critical direction for future studies. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this effort. moravek.comacs.org

HRMS allows for the exact determination of the molecular weight, confirming the incorporation of the ten deuterium atoms. Tandem mass spectrometry (MS/MS) can further be used to fragment the molecule, providing information about the location of the deuterium labels within the piperidine rings. nih.gov

NMR spectroscopy is another powerful tool. While proton NMR is standard, deuterium NMR (²H NMR) can directly detect the deuterium nuclei, confirming their presence and chemical environment. The use of deuterated compounds also simplifies proton NMR spectra, reducing complex signal patterns and allowing for clearer structural elucidation. clearsynth.com The combination of these techniques provides a comprehensive picture of the isotopic labeling and purity of the compound. acs.org

Table 2: Advanced Analytical Techniques for Characterizing Deuterated 1,4'-Bipiperidine

| Analytical Platform | Information Gained | Relevance |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination, verification of deuterium incorporation. | Confirms successful synthesis and isotopic enrichment. nih.gov |

| Tandem Mass Spectrometry (MS/MS) | Structural fragmentation patterns, localization of deuterium labels. | Elucidates the specific positions of deuteration on the bipiperidine rings. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, confirmation of deuterium location. | Simplifies spectra and allows for unambiguous structure determination. clearsynth.com |

Exploration of New Applications in Chemical Probe Synthesis

Deuterated compounds like 1,4'-Bipiperidine-d10 are valuable as chemical probes to investigate biological processes. scienceopen.com The introduction of deuterium can alter the rate of metabolic breakdown, a phenomenon known as the kinetic isotope effect. This can lead to a longer-lasting presence of the compound in a biological system, making it a useful tool for studying metabolic pathways and drug interactions. symeres.com

Future research will likely focus on using deuterated 1,4'-bipiperidine and its derivatives as probes in neuroscience research, given the prevalence of the piperidine scaffold in centrally active drugs. By comparing the biological activity and metabolic fate of the deuterated versus non-deuterated compound, researchers can gain insights into the mechanisms of action and metabolism of related therapeutic agents.

Furthermore, these labeled compounds can serve as internal standards in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to accurately measure the concentration of the non-deuterated analogue in biological samples. x-chemrx.com

Advancements in Automated Synthesis of Isotopically Labeled Compounds

The demand for isotopically labeled compounds in research and drug development is driving the need for more efficient and reliable synthesis methods. nih.gov Automated synthesis platforms offer a promising solution to this challenge. nih.gov These systems can perform multi-step syntheses with high precision and reproducibility, minimizing human error and exposure to potentially hazardous reagents.

Future efforts in this area will focus on developing automated systems specifically designed for isotopic labeling. This includes the integration of real-time monitoring techniques to track the progress of the deuteration reaction and ensure high levels of isotopic incorporation. Flow chemistry, where reagents are continuously pumped through a reactor, is particularly well-suited for automation and can offer improved control over reaction conditions compared to traditional batch synthesis. x-chemrx.com The application of such automated technologies to the synthesis of 1,4'-Bipiperidine-d10 would significantly accelerate its availability for research purposes.

Q & A

Q. How can researchers optimize the synthesis of deuterated 1,4'-bipiperidine derivatives for isotopic labeling studies?

Deuterated compounds like 1,4'-Bipiperidine-d10 are critical for isotopic tracing in metabolic or pharmacokinetic studies. Key methodological considerations include:

- Deuteration efficiency : Use of deuterated solvents (e.g., D2O) and catalysts to maximize isotopic incorporation while minimizing side reactions .

- Stability monitoring : NMR (e.g., H NMR) and mass spectrometry (HRMS) to confirm deuterium incorporation and assess chemical stability under varying pH and temperature conditions .

- Purification : Column chromatography with deuterated eluents to avoid isotopic dilution .

Q. What analytical techniques are most suitable for characterizing 1,4'-bipiperidine-d10 in coordination complexes?

- X-ray crystallography : Resolves ligand geometry and deuteration effects on bond lengths and angles, as demonstrated in Pd(II)-BHEP complexes .

- Thermodynamic studies : Potentiometric titrations to determine formation constants (log β) of binuclear complexes, with pH-dependent speciation diagrams to identify dominant species .

- Spectroscopy : H/H NMR to track deuterium distribution and UV-Vis to monitor ligand-DNA interactions in antitumor studies .

Q. How does 1,4'-bipiperidine-d10 enhance the reproducibility of DNA-binding studies in anticancer research?

The deuterated ligand reduces vibrational noise in spectroscopic assays (e.g., fluorescence quenching), improving resolution in DNA adduct formation analyses. H-bonding interactions with DNA bases (e.g., guanine) are stabilized by deuterium’s isotopic mass effect, as shown in Pd(II)-BHEP complexes .

Advanced Research Questions

Q. How do deuteration and ligand geometry influence the stability of Pd(II)-1,4'-bipiperidine-d10 complexes in aqueous media?

- Kinetic vs. thermodynamic control : Deuteration increases ligand rigidity, favoring thermodynamically stable binuclear Pd(II) species (e.g., [Pd(BHEP)(1,4-bipiperidine)]), which exhibit 94.4% formation at pH 3.2–8.6 .

- Labilization effects : Non-deuterated analogs (e.g., Pd-MME complexes) show lower stability due to sulfur donor lability, whereas deuterated ligands resist hydrolysis .

- Comparative studies : Contrast log β values (e.g., log β = 21.05 for Pd(BHEP)-1,4-bipiperidine vs. 13.72 for mononuclear species) to quantify deuteration’s impact .

Q. What experimental strategies reconcile contradictions in thermodynamic data for 1,4'-bipiperidine-d10 coordination chemistry?

- Multi-method validation : Combine potentiometry, calorimetry, and DFT calculations to address discrepancies in formation constants. For example, binuclear complex stability may be overestimated in potentiometric models without accounting for solvation effects .

- pH-dependent speciation : Use distribution diagrams to identify dominant species (e.g., 210 complex at pH 3.2–8.6) and validate with crystallographic data .

Q. How can isotopic labeling of 1,4'-bipiperidine-d10 improve mechanistic studies of metabolic pathways?

- Tracing metabolic intermediates : LC-MS/MS with deuterium-labeled fragments (e.g., m/z shifts in irinotecan-d10 metabolites) to map hydrolysis pathways and cytochrome P450 interactions .

- Quantitative pharmacokinetics : Deuterium’s negligible kinetic isotope effect (KIE) allows accurate modeling of absorption/distribution without perturbing reaction rates .

Methodological Resources

| Technique | Application | Reference |

|---|---|---|

| Potentiometric Titration | Stability constant determination | |

| X-ray Crystallography | Ligand-DNA adduct visualization | |

| HRMS/NMR | Isotopic purity validation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.